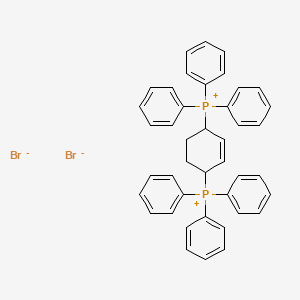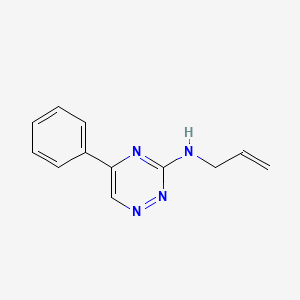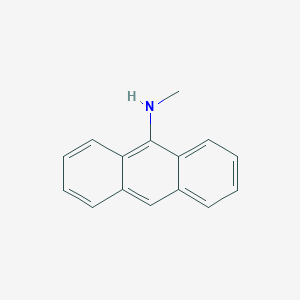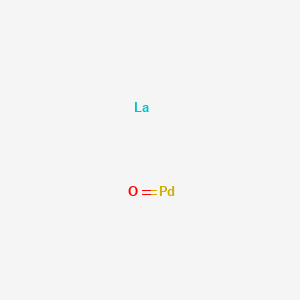![molecular formula C24H13N3O6 B14253888 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 389574-64-5](/img/structure/B14253888.png)
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is a complex organic compound that belongs to the class of quinoxaline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione typically involves the reaction of quinoxaline derivatives with various reagents. One common method involves the reaction of 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione with 3,4-dihydro-2H-pyran . This reaction can proceed via two concurrent pathways, leading to the formation of the desired product.
Industrial Production Methods
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol for the synthesis of such compounds .
化学反応の分析
Types of Reactions
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
科学的研究の応用
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the A2B receptor, which is associated with anticancer activity . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
EAPB0203: A quinoxaline derivative with higher in vitro potency than imiquimod.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have shown promising anticancer activities.
Uniqueness
3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is unique due to its specific structure, which allows it to interact with a variety of molecular targets
特性
CAS番号 |
389574-64-5 |
|---|---|
分子式 |
C24H13N3O6 |
分子量 |
439.4 g/mol |
IUPAC名 |
3-(4-nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C24H13N3O6/c28-21(14-10-12-16(13-11-14)27(32)33)19-20-23(30)25(15-6-2-1-3-7-15)17-8-4-5-9-18(17)26(20)24(31)22(19)29/h1-13H |
InChIキー |
RSMFINDFJDCFCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C(=C(C(=O)C4=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


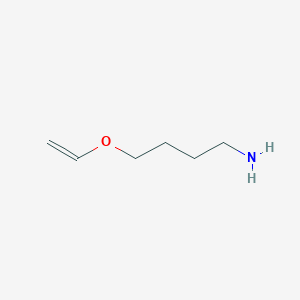
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
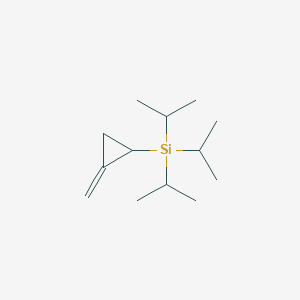
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
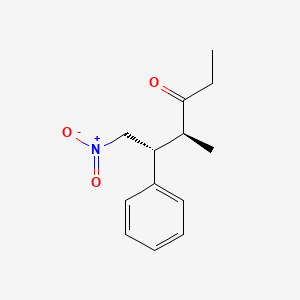
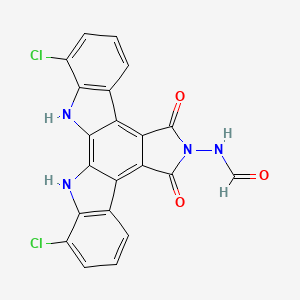
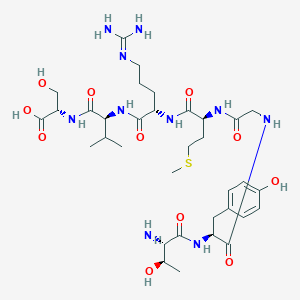
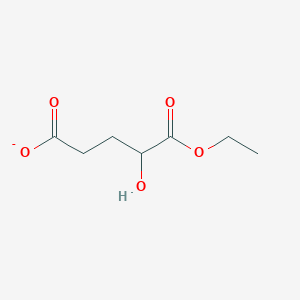
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
